molecular formula C21H16O3 B5729558 (5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methylphenyl)methanone

(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methylphenyl)methanone

Cat. No.: B5729558
M. Wt: 316.3 g/mol
InChI Key: GNHBGYZITVTDJH-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methylphenyl)methanone is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methylphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. The hydroxy and methyl groups are introduced through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve efficient production. Techniques like palladium-catalyzed cross-coupling reactions and metal-free cyclizations are often employed in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methanone group can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases, such as aluminum chloride or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzoquinones, while reduction of the methanone group may produce benzyl alcohol derivatives .

Scientific Research Applications

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methylphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with biological macromolecules, influencing their activity. The benzofuran core may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-2-methylbenzogbenzofuran-3-yl)-(4-methylphenyl)methanone is unique due to its specific substituents and their positions on the benzofuran core. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-12-7-9-14(10-8-12)20(23)19-13(2)24-21-16-6-4-3-5-15(16)18(22)11-17(19)21/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHBGYZITVTDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C4=CC=CC=C43)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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